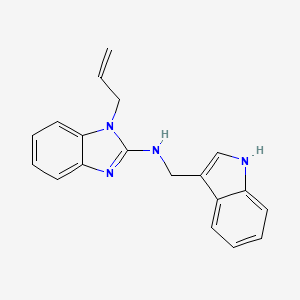![molecular formula C16H16N2O3S B5853425 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide, also known as Mecarbinate, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide inhibits PTP activity by binding to the active site of the enzyme and preventing the dephosphorylation of proteins. This leads to an increase in protein phosphorylation and altered cellular signaling pathways.
Biochemical and Physiological Effects:
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have anti-proliferative effects on cancer cells by inhibiting PTP activity. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for PTP inhibition, making it a useful tool for studying the role of PTPs in cellular signaling pathways. However, 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
For 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide research include investigating its potential as a therapeutic target for cancer, diabetes, and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and stability of the compound for use in lab experiments. Finally, the development of 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide derivatives with improved potency and selectivity could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-methoxyaniline with thiocarbonyldiimidazole followed by the reaction with 4-methoxybenzoyl chloride. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been used in scientific research for its potential as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate the phosphorylation state of proteins and play a crucial role in cellular signaling pathways. Dysregulation of PTP activity has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has shown promising results in inhibiting PTP activity in vitro and in vivo, making it a potential therapeutic target for these diseases.
Eigenschaften
IUPAC Name |
4-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-13-7-3-11(4-8-13)15(19)18-16(22)17-12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOCZCMDYLDHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzoyl)-N'-(4-methoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5853350.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5853366.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853370.png)
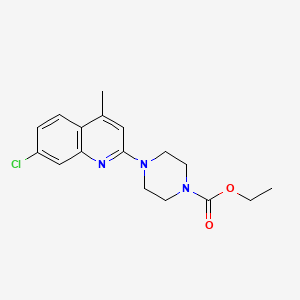

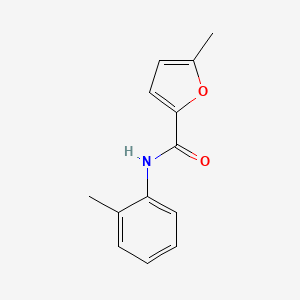
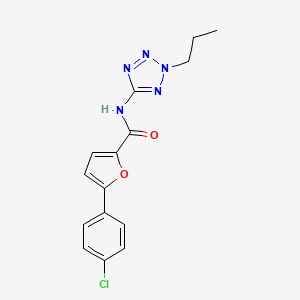
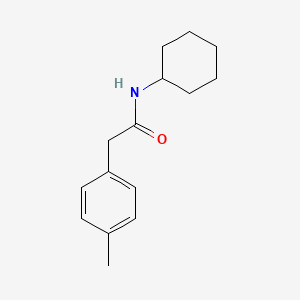
![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)
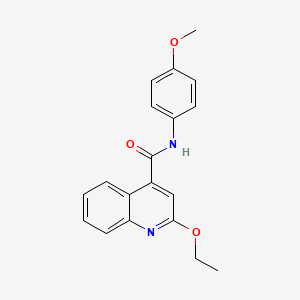
![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)
